SGLT1/2-IN-8
Description
Properties
Molecular Formula |
C22H26O6 |
|---|---|
Molecular Weight |
386.44 |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(5-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-ylmethyl)-2-hydroxy-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C22H26O6/c1-11-6-17(24)16(22-21(27)20(26)19(25)18(10-23)28-22)9-15(11)8-12-2-3-13-4-5-14(13)7-12/h2-3,6-7,9,18-27H,4-5,8,10H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
VSVQPLIGJXQIFP-BDHVOXNPSA-N |
SMILES |
O[C@H]1[C@H](C2=CC(CC3=CC4=C(CC4)C=C3)=C(C)C=C2O)O[C@H](CO)[C@@H](O)[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cmpd 8; SGLT1/2 IN-8; SGLT1/2-IN8; SGLT1/2-IN-8; SGLT1/2-IN 8 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Sglt1/2 in 8
Direct Inhibition of SGLT1 and SGLT2 Transporter Activity
The defining characteristic of SGLT1/2-IN-8 is its potent inhibitory effect on both SGLT1 and SGLT2. In vitro studies have quantified this activity, revealing high-affinity binding to these transporters. The half-maximal inhibitory concentration (IC50) values have been determined to be 4 nM for SGLT1 and 1 nM for SGLT2. targetmol.commedchemexpress.commedchemexpress.com This demonstrates a particularly strong inhibition of SGLT2, with a high degree of potency also against SGLT1.
Inhibitory Activity of this compound
| Transporter | IC50 Value |
|---|---|
| SGLT1 | 4 nM |
Detailed research findings specifically elucidating the competitive interactions of this compound at the glucose and sodium binding sites of the SGLT1 and SGLT2 transporters are not extensively available in publicly accessible scientific literature.
Specific studies detailing the modulatory effects of this compound on the conformational changes of SGLT1 and SGLT2 transporters have not been identified in the available research.
Competition at Glucose and Sodium Binding Sites
Renal Glucosuria and Natriuresis Induction
While the dual inhibition of SGLT1 and SGLT2 by a compound like this compound is expected to induce renal glucosuria (excretion of glucose in urine) and natriuresis (excretion of sodium in urine), specific research data quantifying these effects for this compound are not detailed in the available literature.
The precise impact of this compound on the dynamics of glucose reabsorption in the proximal tubules of the kidney has not been specifically documented in published research.
Detailed investigations into the influence of this compound on renal sodium reabsorption and the complex mechanism of tubuloglomerular feedback are not present in the currently available scientific literature.
Impact on Proximal Tubule Glucose Reabsorption Dynamics
Intestinal Glucose Absorption Attenuation
The inhibition of SGLT1, a primary transporter for glucose absorption in the intestine, suggests that this compound would attenuate this process. However, specific research findings and detailed studies on the effects of this compound on intestinal glucose absorption are not available in the public scientific domain.
Indirect Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion
The inhibition of intestinal SGLT1 by compounds like this compound is also linked to the indirect enhancement of Glucagon-Like Peptide-1 (GLP-1) secretion. nih.gov GLP-1 is an incretin (B1656795) hormone released from L-cells in the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. By delaying glucose absorption in the proximal small intestine, more glucose reaches the distal L-cells, stimulating greater GLP-1 release. This incretin effect complements the direct glucose-lowering actions of SGLT inhibition.
Pleiotropic Effects Beyond Glucose and Sodium Handling
Beyond its primary effects on glucose and sodium transport, the class of SGLT inhibitors, including potent dual inhibitors like this compound, is recognized for a variety of pleiotropic effects that contribute to their broader therapeutic potential.
Modulation of Intracellular Ion Homeostasis (e.g., Na+/H+ Exchanger Inhibition)
SGLT inhibitors have been shown to modulate intracellular ion homeostasis, notably through the inhibition of the Na+/H+ exchanger (NHE). bmj.com This effect is particularly relevant in cardiac cells. By reducing intracellular sodium concentrations, SGLT inhibitors can indirectly affect calcium levels, leading to improved cardiac function and potentially reducing the risk of heart failure. While the direct interaction with NHE is still under investigation, it represents a significant glucose-independent mechanism of action for this class of drugs.
Influence on Mitochondrial Function and Energy Substrate Utilization
SGLT inhibitors can influence mitochondrial function and shift energy substrate utilization. By promoting a state of mild, systemic ketosis through glucosuria, these compounds provide a more efficient fuel source for the heart in the form of ketone bodies. scienceopen.com This metabolic shift is thought to improve myocardial energy efficiency and function. Furthermore, some studies suggest that SGLT inhibitors may directly impact mitochondrial function, though the precise mechanisms are still being elucidated.
Attenuation of Oxidative Stress Pathways
A reduction in oxidative stress is another important pleiotropic effect of SGLT inhibition. By lowering intracellular glucose concentrations, these inhibitors can decrease the production of reactive oxygen species (ROS) that are a byproduct of glucose metabolism. dovepress.com Furthermore, some SGLT inhibitors have been shown to upregulate endogenous antioxidant defense mechanisms. This attenuation of oxidative stress can have protective effects on various tissues, including the kidneys and the cardiovascular system.
Anti-inflammatory Cellular Responses
SGLT inhibitors have demonstrated anti-inflammatory properties. The mechanisms are thought to involve the modulation of various inflammatory signaling pathways. scienceopen.com By reducing hyperglycemia-induced inflammation and potentially through direct effects on immune cells, these compounds can lead to a decrease in pro-inflammatory cytokines and a reduction in inflammatory cell infiltration in tissues like the kidneys and heart. This anti-inflammatory action likely contributes to the organ-protective effects observed with this class of drugs.
Interactive Data Table: Expected Effects of this compound Based on Class Data
| Mechanism of Action | Expected Outcome |
| SGLT1 Inhibition (Intestinal) | Reduction of postprandial glucose absorption |
| Increased GLP-1 secretion | |
| SGLT2 Inhibition (Renal) | Increased urinary glucose excretion |
| Lowering of blood glucose levels | |
| Na+/H+ Exchanger Inhibition | Modulation of intracellular sodium and calcium |
| Cardioprotective effects | |
| Metabolic Shift | Increased ketone body utilization |
| Improved myocardial energy efficiency | |
| Antioxidant Effects | Reduced reactive oxygen species (ROS) production |
| Upregulation of antioxidant enzymes | |
| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines |
| Reduced tissue inflammation |
Effects on Cellular Proliferation and Senescence in Vascular Endothelium
There is currently no available scientific literature that has investigated the specific effects of this compound on the proliferation or senescence of vascular endothelial cells. While studies on other SGLT inhibitors have explored these areas, such findings cannot be attributed to this compound without direct experimental evidence.
Potential for Sympathoinhibition at the Cellular Level
Similarly, the potential for this compound to induce sympathoinhibition at a cellular level has not been documented in published research. The interplay between SGLT inhibition and the sympathetic nervous system is a field of active investigation with other compounds, but specific data for this compound is lacking.
Preclinical Investigation of Sglt1/2 in 8 and Dual Inhibition Principles
In Vitro Characterization of SGLT1/2-IN-8
Assessment of Inhibitory Potency (IC50) Against SGLT1 and SGLT2
In vitro studies have been conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2. These assessments are crucial for quantifying the compound's potency.
This compound demonstrated potent inhibitory activity against both transporter isoforms. The reported IC50 values are 4 nM for SGLT1 and 1 nM for SGLT2. medchemexpress.commedchemexpress.com This indicates a high degree of potency for both targets, with a slight preference for SGLT2.
For comparison, other SGLT inhibitors exhibit a range of potencies. For instance, the dual inhibitor Sotagliflozin (B1681961) has IC50 values of 36 nM for human SGLT1 and 1.8 nM for human SGLT2. jocmr.org Another compound, HM41322, showed IC50 values of 54.6 nM for SGLT1 and 5.6 nM for SGLT2. koreamed.org In contrast, selective SGLT2 inhibitors like Dapagliflozin (B1669812) have a much higher IC50 for SGLT1 (920.4 nM) compared to SGLT2 (2.9 nM). koreamed.org
Table 1: Inhibitory Potency (IC50) of SGLT Inhibitors
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) |
|---|---|---|
| This compound | 4 medchemexpress.commedchemexpress.com | 1 medchemexpress.commedchemexpress.com |
| Sotagliflozin | 36 jocmr.org | 1.8 jocmr.org |
| HM41322 | 54.6 koreamed.org | 5.6 koreamed.org |
| Dapagliflozin | 920.4 koreamed.org | 2.9 koreamed.org |
| Canagliflozin (B192856) | 663 jocmr.org | 4.2 jocmr.org |
Selectivity Profiling Against Other Transporters
While specific selectivity data for this compound against a broad panel of other transporters is not extensively detailed in the available literature, the principle of selectivity is a critical aspect of preclinical evaluation for any SGLT inhibitor. For example, the SGLT2 inhibitor ipragliflozin (B1672104) was shown to be highly selective for SGLT2 over other human SGLT isoforms, including SGLT3, SGLT4, SGLT5, SGLT6, and the sodium/myo-inositol cotransporter 1 (SMIT1). jst.go.jp Similarly, phlorizin (B1677692), a natural non-selective SGLT inhibitor, also inhibits the ubiquitous glucose transporter 1 (GLUT1) via its metabolite phloretin. mdpi.com The selectivity of SGLT2 inhibitors can vary, with some like dapagliflozin and empagliflozin (B1684318) having over 1,000-fold selectivity for SGLT2 over SGLT1, while canagliflozin has a lower selectivity of around 160-fold. jocmr.orgnih.gov
Kinetic Analyses of this compound Interaction with SGLT Isoforms
Detailed kinetic analyses, such as determining the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), have not been specifically published for this compound. However, studies on other SGLT inhibitors provide a framework for such investigations. For instance, the SGLT2 inhibitor ipragliflozin and the natural inhibitor phlorizin were both found to be competitive inhibitors of SGLT2-mediated glucose uptake. jst.go.jp Kinetic models for SGLT1 suggest a complex, multi-state alternating access mechanism that is dependent on membrane potential and ligand concentrations. nih.govrupress.org Such detailed kinetic studies are essential to fully understand the molecular interactions between an inhibitor and the transporter.
Evaluation of Cellular Uptake and Transport Assays
Cellular uptake and transport assays are fundamental in characterizing SGLT inhibitors. These assays typically utilize cell lines that overexpress specific SGLT isoforms, such as human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells. koreamed.orgjst.go.jp The uptake of a radiolabeled or fluorescent glucose analog, such as methyl-α-D-glucopyranoside (AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is measured in the presence and absence of the inhibitor to determine its effect on transporter function. jst.go.jpfunctionalbio.com For example, the characterization of HM41322 involved measuring the inhibition of glucose transport in HEK293 cells stably overexpressing human SGLT1 or SGLT2. koreamed.org Similar assays would be employed to confirm the inhibitory activity of this compound at a cellular level and to investigate aspects like the reversibility of inhibition.
Effects on Cellular Signaling Pathways (e.g., MAP Kinase Activation)
The inhibition of SGLT1 and SGLT2 can influence cellular signaling pathways. Notably, SGLT1 activity has been linked to the activation of the p38 mitogen-activated protein (MAP) kinase pathway. jrturnerlab.com Studies have shown that SGLT1 inhibition can attenuate the activation of the JNK and p38 MAPK pathways, which are involved in processes like apoptosis and fibrosis in cardiac cells. dovepress.comfrontiersin.org Conversely, SGLT1 knockdown has been shown to reduce the phosphorylation of p38 MAPK and ERK1/2, which are implicated in cardiac fibroblast activation. nih.gov SGLT2 inhibitors have also been shown to reduce the activation of p38 MAPK and NF-κB in vascular cells. mdpi.com While direct studies on the effects of this compound on these specific pathways are not available, its dual inhibitory nature suggests it could potentially modulate these signaling cascades in relevant cell types.
In Vivo Studies in Animal Models
This compound is described as an orally active compound with anti-hyperglycemic effects, indicating it has been evaluated in in vivo animal models. medchemexpress.commedchemexpress.com Preclinical studies in animal models are essential to understand the physiological effects of dual SGLT1/2 inhibition.
Studies with other dual inhibitors, such as sotagliflozin, and in SGLT1 or SGLT2 knockout mice have provided significant insights. For example, in diabetic Akimba mice, the dual inhibitor sotagliflozin was shown to improve glycemic control and prevent mortalities associated with diabetes. researchgate.net In mice, inhibition of intestinal SGLT1 leads to a decrease in postprandial glucose, insulin (B600854), and glucose-dependent insulinotropic polypeptide (GIP), along with an increase in glucagon-like peptide 1 (GLP-1). diabetesjournals.org Furthermore, long-term administration of the dual inhibitor HM41322 to db/db mice, a model of type 2 diabetes, resulted in a dose-dependent reduction in HbA1c. nih.gov These studies highlight the expected outcomes from in vivo evaluation of a potent dual inhibitor like this compound, which would involve assessing its impact on blood glucose levels, urinary glucose excretion, and metabolic parameters in relevant diabetic animal models. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sotagliflozin |
| Dapagliflozin |
| Canagliflozin |
| Ipragliflozin |
| HM41322 |
| Phlorizin |
| Phloretin |
| Empagliflozin |
| Methyl-α-D-glucopyranoside (AMG) |
Metabolic Parameter Modulation in Hyperglycemic Models (e.g., Glucose, HbA1c, Polydipsia)
In preclinical hyperglycemic models, dual SGLT1/2 inhibitors have demonstrated robust effects on key metabolic parameters. Studies in diabetic mouse models, such as the Akimba mouse, have shown that dual inhibition, for instance with sotagliflozin, leads to significant improvements in glycemic control. nih.govresearchgate.net This is achieved through a dual mechanism: the inhibition of SGLT2 in the kidneys enhances urinary glucose excretion, while the inhibition of SGLT1 in the intestine delays glucose absorption, particularly blunting postprandial glucose spikes. nih.govd-nb.info
Preclinical evidence indicates that this dual action results in a more pronounced reduction in fasting blood glucose levels compared to selective SGLT2 inhibition alone. nih.gov For example, in diabetic Akimba mice, sotagliflozin treatment resulted in an additional decrease in fasting blood glucose of 4-5 mmol/L beyond that seen with the SGLT2 inhibitor empagliflozin. nih.gov This enhanced glycemic control is also reflected in long-term markers like HbA1c, which has been shown to be reduced in a dose-dependent manner in db/db mice following four weeks of administration of a dual inhibitor. koreamed.org
Below is a table summarizing the effects of a dual SGLT1/2 inhibitor on metabolic parameters in a preclinical model.
| Parameter | Vehicle | Dual SGLT1/2 Inhibitor | Outcome |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Improved glycemic control nih.gov |
| HbA1c | Elevated | Dose-dependently Reduced | Long-term glucose management koreamed.org |
| Polydipsia | Present | Significantly Reduced | Amelioration of diabetic symptoms nih.govresearchgate.net |
Renal Physiological Responses (e.g., Urinary Glucose and Sodium Excretion, Renal Hypertrophy)
The kidneys are a primary target for SGLT inhibitors. SGLT2 is responsible for approximately 97% of glucose reabsorption in the renal tubules, with SGLT1 reabsorbing the remaining 3%. physiology.orgahajournals.org Dual SGLT1/2 inhibitors, by blocking both transporters, can maximize urinary glucose excretion. koreamed.org Preclinical studies have shown that while selective SGLT2 inhibitors increase urinary glucose excretion, a compensatory upregulation of SGLT1 can limit the total amount of glucose excreted. researchgate.netkoreamed.org By inhibiting both, dual inhibitors can achieve a more complete blockade of renal glucose reabsorption. d-nb.infokoreamed.org For instance, one study demonstrated that a dual inhibitor caused a greater amount of urinary glucose excretion in normoglycemic mice compared to a selective SGLT2 inhibitor. koreamed.org
This enhanced glucosuria is accompanied by natriuresis, the excretion of sodium in the urine. oup.comjacc.org This effect contributes to a reduction in preload and may play a role in the observed cardiovascular and renal protective benefits. jacc.orgahajournals.org The osmotic diuresis resulting from increased glucose and sodium in the urine is a key mechanism of action for this class of drugs. nih.gov
In the context of diabetic kidney disease, which is often characterized by renal hyperfiltration and hypertrophy, SGLT inhibitors have shown protective effects. By increasing sodium chloride delivery to the macula densa, they can restore tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure. ahajournals.org Preclinical studies using non-selective SGLT1/2 inhibitors have demonstrated a decrease in hyperfiltration and suppression of proteinuria. ahajournals.org Studies in diabetic Akimba mice have suggested that dual SGLT1/2 inhibition with sotagliflozin leads to a greater improvement in markers of renal damage compared to selective SGLT2 inhibition. nih.gov
| Renal Parameter | Effect of Dual SGLT1/2 Inhibition | Mechanism |
| Urinary Glucose Excretion | Maximized | Inhibition of both SGLT1 and SGLT2 in the kidney d-nb.infokoreamed.org |
| Urinary Sodium Excretion | Increased | Concomitant effect of SGLT inhibition oup.comjacc.org |
| Renal Hyperfiltration | Reduced | Restoration of tubuloglomerular feedback ahajournals.org |
| Renal Damage Markers | Improved | Potential for greater protection than SGLT2i alone nih.gov |
Cardiovascular System Effects in Disease Models (e.g., Cardiac Remodeling, Vascular Function)
Preclinical evidence strongly suggests that SGLT inhibition confers significant cardiovascular benefits. While much of this research has focused on selective SGLT2 inhibitors, the inhibition of SGLT1, which is expressed in the heart, may offer additional protective effects. nih.govmdpi.com SGLT1 expression in the myocardium is associated with pathological processes such as oxidative stress, inflammation, and fibrosis. nih.gov Therefore, inhibiting cardiac SGLT1 could directly mitigate these adverse events. nih.gov
Dual SGLT1/2 inhibitors are postulated to provide broader cardiovascular protection than selective SGLT2 inhibitors. oup.com This is supported by findings that sotagliflozin reduced the risk of myocardial infarction and stroke in clinical trials with type 2 diabetes patients, an effect not as consistently observed with more selective SGLT2 inhibitors. oup.comnih.gov
The mechanisms underlying the cardioprotective effects are multifactorial and include:
Improved Ventricular Loading: Reductions in preload (via osmotic diuresis and natriuresis) and afterload (via reductions in arterial pressure and stiffness). ahajournals.orgnih.gov
Enhanced Myocardial Energetics: A shift towards ketone body utilization, which is a more energy-efficient fuel for the heart. ahajournals.org
Direct Myocardial Effects: Inhibition of the Na+/H+ exchanger in the myocardium, which can reduce cardiac injury, hypertrophy, and fibrosis. ahajournals.org
Vascular Effects: Improvements in endothelial function and reductions in arterial stiffness. ahajournals.orgnih.gov
Preclinical models of heart failure and myocardial infarction have demonstrated that SGLT inhibition can attenuate cardiac fibrosis and improve cardiac function and remodeling. ahajournals.org While these studies often use selective SGLT2 inhibitors, the additional inhibition of cardiac SGLT1 by dual inhibitors is a promising area of ongoing investigation for enhanced cardioprotection. nih.govmdpi.com
Hepatic and Pancreatic Responses to this compound Administration
The liver and pancreas are crucial in glucose homeostasis and are also influenced by SGLT inhibition. SGLT1 is expressed in pancreatic alpha cells, and its inhibition may modulate glucagon (B607659) secretion. researchgate.net Preclinical studies in diabetic mice have shown that SGLT2 inhibition can lead to an increase in glucagon synthesis. nih.gov Similarly, treatment with the dual inhibitor sotagliflozin in type 1 diabetic mice also resulted in a significant increase in glucagon expression, which is thought to be a compensatory mechanism to prevent hypoglycemia. nih.gov
In the context of nonalcoholic fatty liver disease (NAFLD), which is common in individuals with type 2 diabetes, SGLT2 inhibitors have shown potential benefits. jacc.org By promoting weight loss, particularly of visceral fat, and improving insulin sensitivity, these agents can indirectly improve liver health. mdpi.com
Furthermore, SGLT1 and SGLT2 have been found to be expressed in pancreatic cancer cells. researchgate.netpnas.org Preclinical studies have shown that SGLT2 inhibitors can reduce cell proliferation, suppress tumor glycolysis, and induce necrosis in pancreatic cancer models. researchgate.netpnas.org The role of dual SGLT1/2 inhibition in this context is an area for further research.
| Organ | Response to Dual SGLT1/2 Inhibition | Potential Mechanism |
| Pancreas (Alpha cells) | Increased glucagon expression | Compensatory response to glucose lowering; potential direct effect of SGLT1 inhibition nih.govresearchgate.net |
| Liver | Improvement in markers of NAFLD | Indirect effects via weight loss and improved metabolic control jacc.orgmdpi.com |
| Pancreatic Cancer Cells | Reduced proliferation and growth (in preclinical models) | Inhibition of glucose uptake required for tumor survival researchgate.netpnas.org |
Neural and Ocular System Investigations
Recent preclinical research has begun to explore the effects of SGLT inhibitors on the neural and ocular systems, particularly in the context of diabetic complications like retinopathy. SGLT1 and SGLT2 have been identified in the eye and retina. imrpress.comimrpress.com
Studies in mouse models of diabetic retinopathy have shown that SGLT2 inhibition can reduce the development of retinal microvascular and neural abnormalities. imrpress.comdntb.gov.uanih.gov For example, treatment with dapagliflozin in diabetic mice improved retinal vascular and neural function, decreased the number of acellular capillaries (a hallmark of diabetic retinopathy), and improved the electroretinogram (ERG) b-wave amplitude. nih.gov Another study found that empagliflozin treatment also reduced retinal vascular lesions in diabetic mouse models. imrpress.com
An interesting finding from these studies is the interplay between SGLT1 and SGLT2 in the retina. Inhibition of SGLT2 with dapagliflozin was found to cause an upregulation of SGLT1 protein in the diabetic retina. imrpress.comdntb.gov.ua This suggests that dual SGLT1/2 inhibition could be a promising therapeutic strategy for diabetic retinopathy, potentially offering more comprehensive protection. imrpress.comdntb.gov.ua
In the broader nervous system, preclinical studies suggest that SGLT2 inhibitors may have neuroprotective effects, potentially by mitigating tau pathology and β-amyloid accumulation, which are key features of Alzheimer's disease. mdpi.com The expression of SGLT1 in the brain suggests that dual inhibitors could also have direct effects in the central nervous system, an area that warrants further investigation. nih.gov
Comparative Efficacy and Mechanistic Insights Against Selective SGLT Inhibitors
A key area of preclinical and clinical investigation is the comparative efficacy of dual SGLT1/2 inhibitors versus selective SGLT2 inhibitors. The primary mechanistic distinction lies in the additional inhibition of intestinal SGLT1 by dual inhibitors. d-nb.info This leads to a delay in intestinal glucose absorption and a reduction in postprandial hyperglycemia, an effect not seen with selective SGLT2 inhibitors. nih.govd-nb.info
This dual mechanism is hypothesized to provide superior glycemic control. nih.govresearchgate.net Preclinical studies in diabetic mice have supported this, showing that sotagliflozin provided greater reductions in fasting blood glucose and polydipsia than empagliflozin alone. nih.gov
In terms of renal effects, while selective SGLT2 inhibitors are highly effective, the compensatory upregulation of SGLT1 in the kidney can blunt the maximal glucose excretion. koreamed.orgresearchgate.net Dual inhibitors, by blocking this compensatory pathway, may induce a more potent and complete glucosuric effect. koreamed.org
The expression of SGLT1 in the heart also presents a significant point of differentiation. nih.govmdpi.com While selective SGLT2 inhibitors have demonstrated robust cardioprotective effects, these are largely considered indirect (e.g., hemodynamic and metabolic effects). ahajournals.org Dual inhibitors offer the potential for direct cardiac benefits through the inhibition of myocardial SGLT1, which is implicated in cardiac oxidative stress and fibrosis. nih.gov This may explain why the dual inhibitor sotagliflozin has shown a stronger signal for reducing myocardial infarction and stroke compared to more selective SGLT2 inhibitors. oup.comnih.gov
| Feature | Selective SGLT2 Inhibitor | Dual SGLT1/2 Inhibitor |
| Primary Target | Renal SGLT2 springermedizin.de | Renal SGLT2 and Intestinal/Renal SGLT1 d-nb.info |
| Postprandial Glucose | No direct effect | Reduced due to delayed intestinal absorption nih.govd-nb.info |
| Urinary Glucose Excretion | Increased, but may be limited by SGLT1 compensation koreamed.orgresearchgate.net | Potentially maximized due to SGLT1 and SGLT2 blockade koreamed.org |
| Cardiac Effects | Primarily indirect (hemodynamic, metabolic) ahajournals.org | Indirect effects plus potential direct effects via cardiac SGLT1 inhibition nih.govmdpi.com |
Dose-Dependent Pharmacodynamic and Pharmacokinetic Analysis
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of SGLT inhibitors are crucial for understanding their clinical effects. Preclinical and early clinical studies for various SGLT inhibitors have established key characteristics.
Pharmacokinetics (PK): Following oral administration, SGLT inhibitors are generally rapidly absorbed. koreamed.orguliege.be For instance, a novel dual SGLT1/2 inhibitor, HM41322, was shown to be rapidly absorbed in mice, reaching circulation within 15 minutes. koreamed.org The exposure, as measured by plasma concentration, typically increases in a dose-proportional manner. springermedizin.deuliege.be The volume of distribution for many SGLT2 inhibitors is extensive, suggesting wide tissue distribution. nih.gov Metabolism is primarily through glucuronidation, with minimal involvement of the cytochrome P450 system. nih.gov
Pharmacodynamics (PD): The primary pharmacodynamic effect of SGLT inhibitors is an increase in urinary glucose excretion (UGE). uliege.be This effect is dose-dependent; as the dose of the inhibitor increases, so does the amount of glucose excreted in the urine, up to a certain plateau. koreamed.orguliege.be For example, studies with empagliflozin and the dual inhibitor HM41322 showed a dose-dependent increase in UGE. koreamed.orgspringermedizin.de The PD effect is also dependent on the plasma glucose level and renal function; a lower filtered glucose load (as seen in individuals with normal glucose levels or impaired renal function) results in a diminished UGE response. uliege.be
A key finding in PD studies is that the duration of UGE can be sustained even after plasma concentrations of the drug have declined. jst.go.jp This has been attributed to a long dissociation half-time of the inhibitor from the SGLT2 transporter. jst.go.jp
The following table outlines the general dose-dependent PK/PD characteristics observed for SGLT inhibitors in preclinical and early phase studies.
| Parameter | Observation |
| Absorption | Rapid following oral administration koreamed.orguliege.be |
| Plasma Exposure (AUC, Cmax) | Increases in a dose-proportional manner springermedizin.deuliege.be |
| Urinary Glucose Excretion (UGE) | Increases with dose up to a maximum effect koreamed.org |
| Duration of Action | Can be sustained beyond high plasma concentrations due to slow dissociation from the target jst.go.jp |
Advanced Research Methodologies and Considerations for Sglt1/2 in 8
Structure-Activity Relationship (SAR) Studies for Dual SGLT1/2 Inhibition
The foundation of designing potent and selective dual SGLT1/2 inhibitors lies in comprehensive structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of a lead compound to understand how these changes affect its biological activity.
For C-aryl glucoside derivatives, a class to which many SGLT inhibitors belong, several structural motifs are critical for their inhibitory potency and selectivity. acs.org The general structure of these inhibitors includes a glucose or a related sugar moiety and an aglycone part, which typically consists of two aromatic rings connected by a linker. emanresearch.org
The glucose moiety is essential for recognition by the SGLT transporters. Modifications to the sugar can significantly impact activity. For instance, the β-C-glucoside configuration is generally favored for potent SGLT2 inhibition. mdpi.com
The aglycone region plays a crucial role in determining the potency and selectivity between SGLT1 and SGLT2. Key considerations include:
The Proximal Aromatic Ring: This ring, directly attached to the sugar moiety, often contains specific substituents that influence binding.
The Linker: The nature and length of the linker between the two aromatic rings are critical. Shortening or lengthening this linker can decrease activity. acs.org
The Distal Aromatic Ring: Substituents on this ring are pivotal for fine-tuning the selectivity. For instance, the presence of a thiophene (B33073) ring in place of a furan (B31954) can increase inhibitory activity. nih.gov
In the development of benzocyclobutane-C-glucosides, such as the compound of interest, the constrained ring system of the aglycone likely contributes to a favorable conformation for binding to both SGLT1 and SGLT2.
| Structural Moiety | Modification | Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| Sugar Moiety | β-C-glucoside configuration | Critical for SGLT2 inhibitory activity | mdpi.com |
| Aglycone Linker | Variation in length | Can lead to decreased activity | acs.org |
| Distal Ring | Substitution with thiophene | Increases inhibitory activity | nih.gov |
| Aglycone Core | Benzocyclobutane scaffold | Contributes to dual SGLT1/2 inhibition | mdpi.com |
The rational design of novel analogs of SGLT1/2-IN-8 is guided by the SAR data. The goal is to enhance potency, selectivity, and pharmacokinetic properties. One strategy involves creating dual-target compounds, for example, by combining the pharmacophore of an SGLT inhibitor with that of another target like glycogen (B147801) phosphorylase. nih.gov
For designing new SGLT1/2 inhibitors, computational approaches are often integrated with medicinal chemistry intuition. Based on the SAR of C-aryl glucosides, new compounds can be designed with predicted higher potency and better pharmacokinetic profiles. acs.org For example, introducing a hydroxyl group at the C-6 position of the glucose moiety has been explored, with some derivatives showing high potency. h1.co
Elucidation of Key Structural Motifs for Potency and Selectivity
Synthetic Chemistry Approaches for this compound and Related Compounds
The synthesis of C-aryl glucosides like this compound presents significant challenges, particularly in creating the C-C bond between the sugar and the aglycone with the correct stereochemistry. clockss.org
Several synthetic strategies have been developed for C-aryl glucosides. A common approach involves the reaction of a protected gluconolactone (B72293) with an aryl lithium or Grignard reagent. This is typically followed by a reduction step to establish the desired β-anomeric configuration. researcher.life
For industrial-scale synthesis, efficiency and cost-effectiveness are paramount. This has led to the development of optimized routes, such as one-pot procedures that combine several steps, thereby reducing the need for purification of intermediates. The synthesis of benzocyclobutane-C-glucosides likely involves specialized methods to construct the strained four-membered ring of the aglycone.
| Synthetic Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| C-Glycosylation | Protected gluconolactone + Aryl organometallic reagent | Formation of the C-C bond between sugar and aglycone | researcher.life |
| Stereoselective Reduction | Triethylsilane (Et3SiH) and a Lewis acid (e.g., BF3·OEt2) | Sets the β-anomeric stereochemistry | researcher.life |
| Construction of Aglycone | Varies depending on the specific aglycone structure | Synthesis of the non-sugar portion of the inhibitor |
Achieving high stereoselectivity in the reduction of the anomeric hydroxyl group is a critical challenge. The choice of reducing agent and Lewis acid, as well as the reaction conditions, are crucial for favoring the formation of the desired β-isomer. researcher.life The anomeric effect can also play a role in stabilizing the transition state that leads to the β-C-glucoside. clockss.org The development of stereodivergent synthetic routes allows for the synthesis of both α and β anomers, which is valuable for thorough SAR studies.
Novel Synthetic Routes and Process Development
Computational Modeling and Simulation
Computational methods are indispensable in modern drug discovery for SGLT inhibitors. These techniques provide insights into the binding modes of inhibitors and help in predicting the activity of new designs. acs.org
Homology modeling is often used to construct three-dimensional models of SGLT1 and SGLT2, as their crystal structures can be difficult to obtain. acs.orgmdpi.com These models are then refined using molecular dynamics (MD) simulations to achieve a more stable and realistic conformation.
Molecular docking studies are performed to predict how inhibitors bind to the active site of the transporters. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the binding pocket. acs.org For example, residues like His80, Phe98, and Tyr290 have been identified as important for ligand binding in SGLT2. emanresearch.org
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of inhibitors with their biological activities. These models can then be used to predict the potency of newly designed compounds. acs.org
Molecular Docking Studies of this compound with Transporter Structures
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.com In the context of this compound, this method would be employed to understand how the compound interacts with the binding sites of both SGLT1 and SGLT2 transporters.
Homology models of human SGLT1 and SGLT2 are typically constructed based on the crystal structure of a related transporter, such as the Vibrio parahaemolyticus SGLT (vSGLT). nih.govbiointerfaceresearch.com These models serve as the three-dimensional targets for the docking simulations. The process involves placing the this compound molecule into the predicted binding pocket of each transporter model to determine the most stable binding conformation, often quantified by a docking score. isfcppharmaspire.comresearchgate.net
Key research findings from studies on other dual inhibitors, like trilobatin, show that the saccharide group of the inhibitor often adopts a conformation similar to that of glucose, effectively blocking the natural substrate's entry. nih.gov Docking studies would identify the specific amino acid residues within SGLT1 and SGLT2 that form hydrogen bonds and hydrophobic interactions with this compound, explaining the molecular basis for its inhibitory activity. rsc.org For instance, studies on other inhibitors have highlighted the importance of residues like Tyr290 in the interaction between the ligand and the receptor. nih.gov
Table 1: Representative Amino Acid Interactions in SGLT1/2 Binding
| Transporter | Interacting Residue (Example) | Type of Interaction | Potential Significance for this compound |
|---|---|---|---|
| SGLT1 | Asp294, Tyr290, Gln295, Ser77 | Hydrogen Bonding | Stabilization of the inhibitor within the binding pocket. nih.gov |
Molecular Dynamics Simulations of Ligand-Transporter Interactions
Following molecular docking, molecular dynamics (MD) simulations are performed to study the physical movements of the atoms and molecules in the complex over time. rsc.orgmdpi.com This provides a more dynamic and realistic view of the ligand-transporter interaction than the static picture from docking.
For a compound like this compound, an MD simulation would be initiated with the docked complex of the inhibitor and the SGLT1 or SGLT2 transporter. The simulation would track the conformational changes of both the protein and the ligand over a set period, for example, 200 nanoseconds. researchgate.net The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD). A stable RMSD value over the simulation time suggests a stable binding of the inhibitor. researchgate.net These simulations can reveal the crucial role of forces like van der Waals and electrostatic attractions in the successful blocking of SGLT1/2. rsc.org
Application of Protein Language Models for SGLT1/2 Inhibitor Prediction
Protein Language Models (PLMs) are a recent advancement in computational biology that apply natural language processing techniques to the "language" of protein sequences. arxiv.org These models can learn complex patterns from vast databases of protein sequences to predict structure, function, and interaction sites.
In the context of SGLT1/2 inhibitors, PLMs such as ProtTrans or ESM-2 could be utilized in several ways. arxiv.org They can be used to refine the homology models of SGLT1 and SGLT2, potentially leading to more accurate docking and MD simulation results. Furthermore, PLMs can be trained to predict the binding affinity of novel compounds, like this compound, to the SGLT transporters, thereby accelerating the discovery of new and potent inhibitors. These models can analyze the amino acid sequences of SGLT1 and SGLT2 to identify conserved domains and potential binding sites that might not be obvious from structural data alone.
Biomarker Discovery and Validation
Identification of Novel Molecular Biomarkers for SGLT1/2 Inhibition Efficacy
The inhibition of SGLT1 and SGLT2 triggers a cascade of physiological responses, and identifying biomarkers for these effects is crucial for assessing an inhibitor's efficacy. While direct measurement of urinary glucose excretion is a primary indicator, researchers are exploring more nuanced molecular biomarkers.
Studies on SGLT2 inhibitors have shown changes in various inflammatory and oxidative stress markers. ahajournals.org For a dual inhibitor like this compound, it would be expected to influence markers such as:
Inflammatory Markers: C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). SGLT2 inhibition has been associated with a reduction in these markers. researchgate.net
Cardiac Biomarkers: Natriuretic peptides (like NT-proBNP) are key markers for heart failure. mdpi.com Dual inhibitors like sotagliflozin (B1681961) have been shown to reduce the risk of cardiovascular events, suggesting an impact on these biomarkers. mdpi.com
Gut-derived Hormones: SGLT1 inhibition in the intestine is known to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY, which have their own metabolic benefits. ahajournals.orgkoreamed.org Measuring these hormones would be a specific way to confirm the SGLT1-inhibiting action of a dual inhibitor.
A study using a support vector machine and BP neural network model suggested that SGLT1/2 themselves could serve as potential biomarkers for renal damage under certain stress conditions. nih.gov
Assessment of SGLT1/2 Expression Levels in Preclinical Disease States
The expression levels of SGLT1 and SGLT2 can be altered in various disease states, which can impact the efficacy of inhibitors. Assessing these expression levels in preclinical models is a key research consideration. For instance, SGLT2 expression has been found to be increased in hyperglycemic conditions. ahajournals.org Conversely, SGLT1 expression has been shown to be upregulated in the hearts of patients with diabetic cardiomyopathy. ahajournals.org
In preclinical studies involving animal models of diabetes or heart failure, the expression of SGLT1 and SGLT2 in relevant tissues (kidney, intestine, heart) would be measured using techniques like immunohistochemistry or ELISA. frontiersin.orgnih.gov For example, studies on diabetic Akimba mice treated with the dual inhibitor sotagliflozin involved harvesting kidney, pancreas, and brain tissue to assess changes. nih.gov Research has also shown that in non-diabetic rats with heart failure, left ventricular SGLT1 protein expression is significantly upregulated and correlates with nitro-oxidative stress. mdpi.com Understanding these baseline expression levels and how they change in response to a compound like this compound is critical for interpreting its pharmacological effects.
Table 2: SGLT1/2 Expression in Preclinical Models
| Disease Model | Transporter | Tissue | Observed Change in Expression | Reference |
|---|---|---|---|---|
| Diabetic Mice | SGLT1 | Kidney, Retina | Upregulation following SGLT2 inhibition | nih.gov |
| Heart Failure (Rats) | SGLT1 | Left Ventricle | Upregulation | mdpi.com |
| Pancreatic/Prostate Cancer | SGLT2 | Tumor Tissue | Expressed and functional | pnas.org |
Advanced Electrophysiological Techniques for Transporter Characterization
Electrophysiological techniques are fundamental for directly measuring the transport activity of proteins like SGLT1 and SGLT2. The transport of glucose is coupled with the transport of sodium ions, which results in a net movement of charge across the cell membrane that can be measured as an electrical current. researchgate.net
The two-electrode voltage-clamp (TEVC) method, often using Xenopus laevis oocytes expressing the target transporter, is a standard technique. researchgate.net This method would allow researchers to characterize the kinetics of this compound inhibition. By applying the inhibitor at various concentrations, one can determine its IC50 value—the concentration at which it inhibits 50% of the transporter's activity.
More advanced techniques like solid-supported membrane (SSM)-based electrophysiology can provide even more detailed kinetic information, allowing for the direct measurement of sugar binding and transport events. researchgate.net These techniques would be invaluable for dissecting the precise mechanism by which this compound interacts with and blocks the SGLT transporters, including determining its effects on substrate affinity and transport stoichiometry.
Theoretical Implications and Future Research Directions for Sglt1/2 in 8
Elucidating Unresolved Mechanisms of Cardiorenal and Multi-Organ Protection
The cardiorenal protective effects of SGLT2 inhibitors are well-documented, yet the precise mechanisms remain a subject of intense investigation. cda-amc.ca Future research involving potent dual inhibitors like SGLT1/2-IN-8 could help clarify these pathways. The benefits are considered multifactorial, extending beyond simple glucose control to include hemodynamic, metabolic, and anti-inflammatory effects. cda-amc.camedchemexpress.com
One unresolved area is the full impact of these inhibitors on renal hemodynamics and oxygenation. While SGLT2 inhibition is known to restore tubuloglomerular feedback and reduce intraglomerular pressure, the additive effect of SGLT1 inhibition in the kidney is less understood. sci-hub.senih.gov SGLT1 is responsible for a smaller fraction of renal glucose reabsorption, but its contribution can increase when SGLT2 is blocked. science.gov Therefore, dual inhibitors like this compound could induce a more complete blockade of renal glucose reabsorption, potentially enhancing glycosuria and associated osmotic diuresis. bldpharm.com Research should focus on whether this intensified local effect translates to superior renal protection or if it poses risks.
Exploration of this compound in Non-Diabetic Preclinical Disease Models
The benefits of SGLT inhibitors are increasingly recognized in non-diabetic conditions, opening new therapeutic frontiers. sci-hub.segoogle.com The potent dual activity of this compound makes it an ideal candidate for investigating these expanded indications.
Investigation in Genetic Renal Disorders (e.g., Polycystic Kidney Disease Models)
The role of SGLT inhibition in Polycystic Kidney Disease (PKD) is an area with conflicting preclinical results. While patients with PKD have been excluded from major renal outcome trials with SGLT2 inhibitors, some animal studies offer intriguing clues. For instance, in the Han:SPRD rat model of PKD, the non-selective SGLT1/2 inhibitor phlorizin (B1677692) was shown to improve renal function and reduce cyst volume. sci-hub.se Conversely, a selective SGLT2 inhibitor did not modify cyst growth in the same model. sci-hub.se This suggests that the combined inhibition of both SGLT1 and SGLT2 may be necessary for efficacy in this context. Future studies with this compound are warranted to confirm whether potent dual inhibition can ameliorate cystogenesis, potentially through mechanisms independent of systemic glucose levels.
Role in Other Metabolic Dysfunctions (e.g., Hepatic Steatosis)
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are closely linked to metabolic syndrome. SGLT2 inhibitors have been shown to reduce liver fat and improve liver enzymes. The mechanisms are thought to involve weight loss, reduced visceral fat, and decreased glucose toxicity, which in turn alleviates hepatic steatosis, inflammation, and fibrosis. Dual SGLT1/2 inhibitors could offer additional benefits. By reducing intestinal glucose uptake, they may lessen the metabolic load on the liver post-meal. Preclinical research using this compound in models of NAFLD/NASH could elucidate whether the added SGLT1 blockade provides a superior advantage in improving hepatic steatosis and preventing fibrosis progression compared to selective SGLT2 inhibition. medchemexpress.com
| Compound Class | Example Compound | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| SGLT2 Inhibitor | Canagliflozin (B192856) | Mouse model of NASH | Attenuated NASH development and prevented progression to hepatocellular carcinoma. | |
| SGLT2 Inhibitor | Ipragliflozin (B1672104) | Mouse models | Improved hepatic steatosis by inhibiting inflammatory cytokine production. | |
| SGLT2 Inhibitor | Empagliflozin (B1684318) | Mouse models | Ameliorated hepatic steatosis via inhibition of inflammatory cytokines. | |
| Dual SGLT1/2 Inhibitor | Sotagliflozin (B1681961) | Type 1 Diabetic Mice | Improved metabolic parameters which may indirectly benefit associated liver conditions. | medchemexpress.comgoogle.com |
Potential in Oncology Research via Metabolic Reprogramming
Cancer cells exhibit metabolic reprogramming, often relying heavily on glucose for proliferation—a phenomenon known as the Warburg effect. This has led to interest in SGLT inhibitors as potential anticancer agents. SGLT2 has been found to be expressed in various cancer types, including prostate, lung, and pancreatic cancer, and inhibiting it could starve cancer cells of glucose. Preclinical studies have shown that SGLT2 inhibitors can suppress tumor growth and enhance the efficacy of other cancer therapies. Given that SGLT1 is also expressed in certain tumors, a dual inhibitor like this compound could offer a more comprehensive blockade of glucose uptake in cancer cells. Future oncology research should investigate the expression of both SGLT1 and SGLT2 across different tumor types and test the efficacy of potent dual inhibitors, alone and in combination with standard cancer treatments, in relevant preclinical models.
Assessment of Long-Term Preclinical Effects of this compound
The long-term consequences of profound dual SGLT1/2 inhibition are not fully understood. While short-term studies are promising, extended preclinical trials are necessary to uncover potential adaptive responses or unforeseen effects. For example, a 4-week study of the dual inhibitor HM41322 in diabetic mice showed superior HbA1c reduction compared to an SGLT2 inhibitor, without significant changes in body weight. targetmol.cominvivochem.cn Long-term studies with this compound should be designed to monitor not only efficacy (glycemic control, organ protection) but also compensatory changes in other glucose transporters (e.g., GLUTs) in the intestine and kidney. Understanding these adaptations is crucial for predicting the durability of the therapeutic effects.
Addressing Discrepancies in Preclinical Findings on Dual SGLT1/2 Inhibition
The preclinical literature on dual SGLT1/2 inhibition is not entirely consistent. While many studies show benefit, some have raised questions. For instance, one study in a rat model of myocardial infarction found that the dual inhibitor T-1095 exacerbated cardiac dysfunction, contrasting with the largely protective cardiovascular effects seen with other SGLT inhibitors. science.gov Another area of discrepancy is the impact on GLP-1 secretion, with some studies showing significant increases while others report more modest effects. science.govtargetmol.com
These discrepancies may arise from differences in the specific molecules (e.g., selectivity ratios, off-target effects), the animal models used, and the disease context. Potent and highly selective research tools like this compound are invaluable for addressing these inconsistencies. By using a compound with a clearly defined and potent inhibitory profile, researchers can conduct carefully controlled comparative studies to clarify the true physiological consequences of dual SGLT1 and SGLT2 blockade across different pathological states, helping to build a more coherent understanding of this therapeutic strategy.
| Compound | SGLT1 IC50/Ki | SGLT2 IC50/Ki | Selectivity (SGLT1 vs SGLT2) | Reference |
|---|---|---|---|---|
| This compound | 4 nM (IC50) | 1 nM (IC50) | 4-fold for SGLT2 | medchemexpress.cominvivochem.cn |
| Sotagliflozin | 36 nM (IC50) | 1.8 nM (IC50) | 20-fold for SGLT2 | google.com |
| HM41322 | Not specified | Not specified | 10-fold for SGLT2 | targetmol.com |
| Phlorizin | 300 nM (Ki) | 39 nM (Ki) | ~7.7-fold for SGLT2 | medchemexpress.com |
Strategic Intellectual Property Landscape Analysis for this compound Class
The intellectual property (IP) landscape for SGLT inhibitors is a competitive and dynamic field, characterized by numerous patents covering novel compounds, formulations, and therapeutic uses. patsnap.comgoogle.com A strategic analysis of this landscape is crucial for the future development and commercialization of this compound and other compounds in its class.
Key aspects of the IP landscape include:
Composition of Matter Patents: These patents form the foundational IP for novel chemical entities like this compound. medchemexpress.com They provide the broadest protection, covering the compound itself. The patent for SGLT1/2-IN-1, for instance, is extracted from patent application WO2015032272A1, which covers the C-aryl glucoside derivative, its preparation, and medical applications. medchemexpress.com
Method of Use Patents: As research uncovers new therapeutic benefits of SGLT inhibition, companies file patents to protect these new uses. google.comgoogle.com For example, patents have been granted for the use of SGLT2 inhibitors in treating specific patient populations, such as those with renal impairment. epo.org
Combination Therapy Patents: Patents are also filed for combinations of SGLT inhibitors with other therapeutic agents to achieve synergistic effects. google.comdiabetesjournals.org This is a key area for future IP development for this compound.
Process Patents: These patents cover novel and efficient methods for synthesizing SGLT inhibitors and their intermediates. google.com
The increasing number of SGLT2 inhibitors on the market has intensified patent filings and competition. patsnap.com Companies are strategically using patents to extend the commercial exclusivity of their products. patsnap.com For a new entrant like this compound, navigating this complex patent landscape will require a robust IP strategy, potentially focusing on novel formulations, specific therapeutic indications, or unique combination therapies that are not covered by existing patents.
Development of Novel Therapeutic Strategies Based on this compound Insights
The dual inhibitory action of this compound offers a unique therapeutic profile that can be leveraged to develop novel treatment strategies beyond glycemic control.
Combinatorial Approaches with Existing Research Agents
Combining this compound with other established or investigational agents could lead to enhanced therapeutic efficacy and address multiple pathological pathways simultaneously. The rationale for such combinations is based on complementary mechanisms of action.
Potential Combination Therapies:
With Metformin (B114582): Combining an SGLT2 inhibitor with metformin is a common strategy in type 2 diabetes management. diabetesjournals.org The addition of SGLT1 inhibition from a compound like this compound could further improve glycemic control by targeting intestinal glucose absorption. preprints.org
With GLP-1 Receptor Agonists (GLP-1 RAs): The combination of SGLT2 inhibitors and GLP-1 RAs has shown significant benefits in reducing major adverse cardiovascular events. diabetesjournals.orgresearchgate.net The complementary insulin-independent mechanism of SGLT inhibitors and the insulin-dependent action of GLP-1 RAs make this a powerful combination. diabetesjournals.org Dual SGLT1/2 inhibition may offer additional benefits in this combination. researchgate.net
With DPP-4 Inhibitors: Combining an SGLT2 inhibitor with a dipeptidyl peptidase-4 (DPP-4) inhibitor can counteract the increase in glucagon (B607659) levels sometimes seen with SGLT2 inhibitor monotherapy, leading to improved glycemic control. diabetesjournals.org
With Glucagon Receptor Antagonists (GRA): In type 1 diabetes, combining an SGLT2 inhibitor with a GRA has been shown to improve glycemic control and reduce the required insulin (B600854) dosage. diabetesjournals.org This suggests a potential avenue for this compound in this patient population.
Interactive Data Table: Rationale for this compound Combination Therapies
| Combination Agent | Rationale for Combination with this compound | Potential Benefits |
| Metformin | Complementary mechanisms targeting both hepatic glucose production and renal/intestinal glucose absorption. diabetesjournals.orgpreprints.org | Enhanced glycemic control. |
| GLP-1 Receptor Agonists | Synergistic effects on glycemic control and cardiovascular risk reduction. diabetesjournals.orgresearchgate.net | Improved cardiovascular and renal outcomes. researchgate.net |
| DPP-4 Inhibitors | Attenuation of SGLT2 inhibitor-induced hyperglucagonemia. diabetesjournals.org | Better overall glycemic management. |
| Glucagon Receptor Antagonists | Improved glycemic control and reduced insulin requirements in type 1 diabetes. diabetesjournals.org | Potential for use in type 1 diabetes with reduced risk of ketosis. diabetesjournals.org |
Exploration of Organ-Specific this compound Delivery Systems
Targeting the delivery of this compound to specific organs could maximize its therapeutic effects while minimizing potential off-target effects. SGLT1 and SGLT2 transporters are expressed in various organs beyond the kidney and intestine, including the heart, brain, and pancreas. nih.govimrpress.com
Potential Organ-Specific Targets and Delivery Strategies:
Cardioprotection: SGLT1 is expressed in the heart, and its inhibition has been linked to reductions in ventricular hypertrophy and myocardial fibrosis. ahajournals.org Developing delivery systems that target the heart could enhance the cardioprotective effects of this compound, which is particularly relevant as SGLT2 inhibitors have already demonstrated significant cardiovascular benefits. ahajournals.orgracgp.org.au
Neuroprotection: The expression of SGLT1 in the brain suggests a potential role for SGLT1/2 inhibition in neuroprotection. nih.gov Further research into brain-penetrant formulations could explore the utility of this compound in neurological conditions.
Renal Protection: While SGLT2 inhibitors are known for their renoprotective effects, targeted delivery to the kidneys could potentially enhance these benefits. racgp.org.auresearchgate.net Studies have shown that SGLT2 inhibition can lead to a compensatory upregulation of SGLT1 in the kidneys, suggesting that dual inhibition may offer superior renoprotection. nih.gov
Intestinal-Specific Delivery: To maximize the effect on postprandial glucose absorption and minimize systemic exposure, formulations that release this compound specifically in the small intestine could be developed. preprints.org This could be particularly beneficial for managing post-meal glucose spikes.
The development of such organ-specific delivery systems would require advanced formulation technologies, such as nanoparticles, liposomes, or targeted drug conjugates.
Q & A
Q. How to mitigate bias when integrating AI tools in this compound research?
- Methodological Answer : Cross-verify AI-generated hypotheses (e.g., Scholar GPT’s literature summaries) with manual checks . Avoid overreliance on predictive algorithms for causal inference; prioritize mechanistic studies. Disclose AI usage in methods sections, including prompts and validation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
